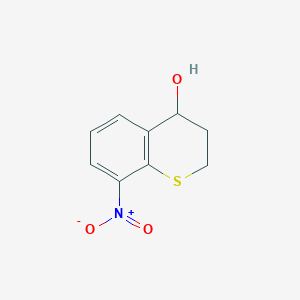![molecular formula C11H10N6OS B14093751 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093751.png)
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining pyrimidine and pyrazolo[3,4-d]pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminoimidazole derivatives: Known for their antiviral and anticancer activities.
Pyrimidine-phthalimide derivatives: Used in photophysical applications and pH-sensing.
Tetrazolyl derivatives of pyrimidine: Explored for their structural and biological properties.
Uniqueness
2-(4,6-dimethylpyrimidin-2-yl)-6-thioxo-1,2,5,6-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of pyrimidine and pyrazolo[3,4-d]pyrimidine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H10N6OS |
|---|---|
Molekulargewicht |
274.30 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10N6OS/c1-5-3-6(2)13-10(12-5)17-4-7-8(16-17)14-11(19)15-9(7)18/h3-4H,1-2H3,(H2,14,15,16,18,19) |
InChI-Schlüssel |
WQZDDVUOYUJSRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2C=C3C(=N2)NC(=S)NC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14093670.png)

![3-Bromoimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14093678.png)
![3-[3-(Trifluoromethyl)phenyl]sulfonylprop-2-enenitrile](/img/structure/B14093686.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-(furan-2-yl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14093691.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093707.png)

![(3Z,6Z)-3-[(4-Methoxyphenyl)methylene]-6-(phenylmethylene)-2,5-piperazinedione](/img/structure/B14093718.png)
![Methyl N-(butoxycarbonyl)-3-{2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamido}alaninate](/img/structure/B14093725.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093732.png)
![[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14093743.png)
![8-{2-[4-(2-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093764.png)
![N'-[(Z)-furan-2-ylmethylidene]-3-hydroxybenzohydrazide](/img/structure/B14093770.png)
![1-Benzyl-3-methyl-7-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione diHCl](/img/structure/B14093772.png)
